(8-Fluoronaphthalen-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(8-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 |
InChI Key |
AGJMBNPRRZXCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Approaches to 8 Fluoronaphthalen 1 Yl Methanol
A potential precursor is 8-fluoronaphthalen-1-ylamine, for which a practical synthesis has been reported. researchgate.net This synthesis starts from the readily available 1,8-diaminonaphthalene. The conversion of the amino group in 8-fluoronaphthalen-1-ylamine to a hydroxyl group could potentially be achieved through a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This would involve the diazotization of the amine with a reagent like sodium nitrite (B80452) in an acidic medium, followed by the hydrolysis of the resulting diazonium salt in the presence of a copper(I) catalyst. wikipedia.orgnih.gov
Alternatively, the reduction of a corresponding carbonyl compound would be a direct route. Commercially available 8-fluoronaphthalene-1-carbaldehyde could be reduced to (8-Fluoronaphthalen-1-yl)methanol using a variety of standard reducing agents, such as sodium borohydride (B1222165). Similarly, the reduction of 8-fluoronaphthalene-1-carboxylic acid or its esters would also yield the desired alcohol. acs.org
Physicochemical and Spectroscopic Properties
The precise physicochemical properties of (8-Fluoronaphthalen-1-yl)methanol are not extensively documented. However, based on the properties of related compounds, several key features can be anticipated.
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Characteristic | Rationale |
| Melting Point | Crystalline solid at room temperature | The rigid naphthalene (B1677914) core and potential for intermolecular hydrogen bonding would favor a solid state. |
| Boiling Point | Relatively high | The molecular weight and polar functional groups would lead to significant intermolecular forces. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The hydrophobic naphthalene backbone will dominate, though the hydroxyl group will impart some polarity. |
| Acidity of -OH | Likely more acidic than non-fluorinated analogues | The electron-withdrawing effect of the peri-fluorine atom would stabilize the corresponding alkoxide. |
The spectroscopic properties of this compound would be significantly influenced by the peri-interaction. In the ¹H NMR spectrum, the protons on the naphthalene ring would exhibit complex splitting patterns due to the fluorine-hydrogen coupling. The ¹³C NMR spectrum would show a characteristic large carbon-fluorine coupling constant for the carbon atom bonded to fluorine. The steric compression between the fluorine and hydroxymethyl groups would likely lead to a through-space coupling, which could be observed in the NMR spectra. mdpi.com The infrared spectrum would be expected to show a characteristic O-H stretching vibration for the alcohol, as well as absorptions corresponding to the C-F bond and the aromatic naphthalene system.
Derivatives and Analogues of 8 Fluoronaphthalen 1 Yl Methanol
Design Principles for Modulating Reactivity and Properties
The design of derivatives and analogues of (8-Fluoronaphthalen-1-yl)methanol is guided by established principles of physical organic chemistry. The introduction or alteration of functional groups on the naphthalene (B1677914) scaffold allows for the systematic modulation of the molecule's inherent properties.
One of the most significant modifications is the introduction of fluorine atoms. Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's electronic properties through its strong inductive effect. This can alter the acidity of nearby protons, the nucleophilicity of the hydroxyl group, and the electron density of the aromatic system. nih.gov The position of the fluorine atom is critical; for instance, its placement at the C-8 position creates a unique steric and electronic environment due to its proximity to the C-1 methanol (B129727) group, a phenomenon known as peri-interaction.
Furthermore, fluorination is known to affect intermolecular interactions, particularly π-stacking, which can influence crystal packing and solid-state properties. mdpi.com It can also modify physical properties such as solubility, lipophilicity, and volatility, which are critical considerations in materials science and medicinal chemistry. nih.gov The introduction of additional substituents, such as electron-donating or electron-withdrawing groups, provides another layer of control over the molecule's reactivity and electronic landscape.
Synthesis of Naphthalene-1-ylmethanol Derivatives with Varying Fluorine Substitution Patterns
The synthesis of naphthalene-1-ylmethanol derivatives with different fluorine substitution patterns is a key area of research, enabling comparative studies of isomeric properties. Various synthetic strategies have been developed to introduce fluorine at specific positions on the naphthalene ring.
A common approach involves the use of fluorinated starting materials. For example, 7-fluoro-1-naphthaldehyde has been synthesized from 2-fluoronaphthalene (B33398) via a reaction with titanium tetrachloride and 1,1-dichloromethyl methyl ether. prepchem.com The resulting aldehyde can then be readily reduced to the corresponding (7-fluoronaphthalen-1-yl)methanol using a standard reducing agent like sodium borohydride (B1222165).
Another powerful method is the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium fluoroborate salt. This method can be used to prepare fluoronaphthalenes from the corresponding amino-naphthalenes (naphthalidines). researchgate.netchemicalbook.com For instance, high-purity 1-fluoronaphthalene (B124137) can be prepared from 1-naphthalidine through diazotization followed by reaction with fluoroboric acid. chemicalbook.comgoogle.com This fluoronaphthalene can then serve as a precursor for introducing a hydroxymethyl group.
The synthesis of 4-fluoro derivatives has been achieved starting from acenaphthene, which is converted to 5-fluoroacenaphthene and subsequently oxidized to 4-fluoro-1,8-naphthalic anhydride (B1165640). nuph.edu.ua While this leads to naphthalimide derivatives, the anhydride intermediate could potentially be manipulated to yield (4-fluoronaphthalen-1-yl)methanol.
A practical, scalable synthesis for 1-(8-fluoronaphthalen-1-yl)piperazine has been developed starting from 1H-naphtho[1,8-de] mdpi.comnuph.edu.uaresearchgate.nettriazine, which reacts with hydrogen fluoride-pyridine to yield 8-fluoronaphthalen-1-ylamine. researchgate.net This amine is a key intermediate that can be further functionalized. The synthesis of the target compound, this compound, can be envisioned from related precursors like 8-bromo-1-naphthoic acid, though this route involves challenging reactions. researchgate.net
A summary of synthetic approaches to access different fluorinated naphthalene precursors is presented below.
| Target Precursor | Starting Material | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| 1-Fluoronaphthalene | 1-Naphthalidine | Diazotization (NaNO₂/HCl), then HBF₄ (Balz-Schiemann) | chemicalbook.com |
| 7-Fluoro-1-naphthaldehyde | 2-Fluoronaphthalene | TiCl₄, Cl₂CHOCH₃ (Formylation) | prepchem.com |
| 4-Fluoro-1,8-naphthalic anhydride | Acenaphthene | Multistep: Fluorination then Oxidation | nuph.edu.ua |
| 8-Fluoronaphthalen-1-ylamine | 1H-Naphtho[1,8-de] mdpi.comnuph.edu.uaresearchgate.nettriazine | HF-Pyridine | researchgate.net |
| [7-(Fluoromethyl)-2-naphthyl]methanol | 2,7-Bis(bromomethyl)naphthalene | Halogen exchange (CsF), then Hydrolysis | researchgate.net |
Synthesis of Naphthalene-1-ylmethanol Derivatives with Modified Alcohol Functionality
The hydroxyl group of this compound is a versatile functional handle that can be chemically modified to produce a wide array of derivatives. These modifications can alter the compound's polarity, reactivity, and ability to participate in further reactions, such as polymerization.
Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water formed. masterorganicchemistry.com
Etherification: The formation of ethers from the hydroxymethyl group is another important modification. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common strategy. organic-chemistry.org Other methods include reactions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in an alcohol solvent, which can chemoselectively convert benzylic alcohols to their corresponding ethers. organic-chemistry.org
Oxidation: The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to an aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the corresponding carboxylic acid, (8-fluoronaphthalen-1-yl)carboxylic acid. These oxidized derivatives serve as important synthetic intermediates themselves.
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Esterification | Carboxylic Acid, H⁺ catalyst | Ester (-CH₂OCOR) | masterorganicchemistry.com |
| Etherification | 1. Base (e.g., NaH), 2. Alkyl Halide (R-X) | Ether (-CH₂OR) | organic-chemistry.org |
| Oxidation to Aldehyde | PCC, DMP | Aldehyde (-CHO) | |
| Oxidation to Carboxylic Acid | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |
Incorporation of this compound into Polymeric Structures
Naphthalene-based monomers are valuable building blocks for creating polymers with desirable thermal and electronic properties. polymer-korea.or.krnih.gov The rigid, aromatic structure of the naphthalene unit can enhance the thermal stability and glass transition temperature (Tg) of polymers. polymer-korea.or.kr this compound, with its reactive hydroxyl group, is a suitable candidate for incorporation into polymeric chains, particularly polyesters and polyethers.
In the synthesis of copolyesters, a diol component is reacted with a diacid or diacid chloride. polymer-korea.or.kr this compound could be utilized as a monofunctional chain-terminating agent to control molecular weight, or it could be first converted into a difunctional monomer. For example, it could be derivatized to contain a second reactive group (such as another hydroxyl or a carboxylic acid) to allow it to act as a repeating unit within the polymer backbone.
Another approach involves Friedel-Crafts crosslinking reactions. Naphthalene itself can be polymerized using a catalyst like anhydrous FeCl₃ and a crosslinker such as methylal. nih.gov Functionalized naphthalenes, including those with hydroxyl groups, can be incorporated into these hyper-crosslinked polymers, creating materials with specific properties for applications like catalysis or adsorption. nih.gov The presence of the fluorine atom in the monomer unit could further impart unique properties to the final polymeric material, such as altered solubility and chemical resistance.
Comparative Reactivity and Structural Analyses of Analogues
The structural and electronic properties of naphthalene derivatives are highly dependent on the nature and position of their substituents. Comparative analyses of analogues of this compound provide insight into these structure-property relationships.
X-ray crystallography studies on the parent compound, naphthalen-1-yl-methanol, reveal an almost planar molecule (excluding the OH group) where molecules in the crystal are linked by O-H···O hydrogen bonds into infinite chains. nih.gov The introduction of a fluorine atom, particularly at the 8-position, would significantly alter this packing due to steric hindrance and the potential for different intermolecular interactions, such as C-H···F bonds. researchgate.net The analysis of halogenated aromatic molecules shows that while H-bonds are preferred, C···C interactions in π-stacking also have a high propensity to occur. researchgate.net
The position of the fluorine atom dramatically influences the electronic distribution within the naphthalene ring system, which in turn affects the reactivity of the molecule. For example, a comparative study of fluorogenic reagents showed that naphthalene-2,3-dialdehyde derivatives were more stable and offered greater sensitivity than their o-phthalaldehyde (B127526) counterparts, demonstrating the influence of the extended aromatic system on the properties of the resulting derivatives. nih.gov
Conclusion
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnection pathways. The most straightforward approach involves disconnecting the carbon-carbon bond of the hydroxymethyl group. This leads to an 8-fluoronaphthalene synthon bearing a suitable functional group at the C1 position that can be converted to a hydroxymethyl group. Common precursors would include an 8-fluoronaphthalene-1-carbaldehyde (via reduction), an 8-fluoronaphthalene-1-carboxylic acid or its ester (via reduction), or a 1-halo-8-fluoronaphthalene (via a Grignard reaction followed by formylation).
A second primary disconnection strategy targets the carbon-fluorine bond itself. This approach would start from a pre-functionalized naphthalene, such as (8-hydroxynaphthalen-1-yl)methanol or a protected analogue, and introduce the fluorine atom in a late-stage fluorination step. However, achieving regioselectivity at the C8 position in the presence of an existing C1 substituent can be challenging.
A more convergent and practical approach, suggested by syntheses of related compounds, involves forming a key intermediate, such as 8-fluoronaphthalen-1-ylamine. researchgate.netresearchgate.net This intermediate can then be converted to the target alcohol via a Sandmeyer-type reaction or by diazotization followed by hydrolysis. This strategy shifts the synthetic challenge to the efficient and regioselective preparation of 8-fluoronaphthalen-1-ylamine.
Precursor Synthesis and Functionalization Strategies for Naphthalene Ring Systems
The core of synthesizing this compound lies in the effective preparation of fluorinated naphthalene intermediates. Several modern and classical methods are available for this purpose.
Direct fluorination involves the reaction of a naphthalene substrate with an electrophilic fluorinating agent. These reactions can offer a direct, one-step route to fluoronaphthalenes.
N-F Reagents: Reagents incorporating a reactive nitrogen-fluorine (N-F) bond have proven effective. For instance, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) has been used for the site-selective fluorination of polycyclic aromatic hydrocarbons. oup.com When naphthalene is treated with this reagent in acetonitrile, it regioselectively yields 1-fluoronaphthalene (B124137) in high yield. oup.com Similarly, N-fluorobis(phenylsulfonyl)amine (NFSI) can fluorinate naphthalene, and the reaction can sometimes proceed with higher selectivity when conducted without a solvent. researchgate.net
Table 1: Examples of Direct Fluorination of Naphthalene
| Substrate | Fluorinating Agent | Solvent | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Naphthalene | Accufluor™ NFTh | Acetonitrile | Reflux | 1-Fluoronaphthalene | High | oup.com |
While these methods are effective for unsubstituted naphthalene, achieving regioselectivity at the C8 position on a C1-substituted naphthalene ring can be complex and may lead to isomeric mixtures. oup.com
Palladium-catalyzed C-H activation has emerged as a powerful tool for direct C-H fluorination, offering alternative pathways that can complement traditional methods. springernature.comrepec.org The general mechanism involves a Pd(II) catalyst that undergoes oxidation to a high-valent Pd(IV) species, which then performs the C-F bond-forming reductive elimination. acsgcipr.org
While the direct C8-fluorination of a 1-substituted naphthalene via this method is not widely documented, related transformations demonstrate the principle. For example, palladium catalysis has been used for the fluorination of 8-methylquinoline (B175542) derivatives, where a directing group facilitates the C-H activation at the desired position. nih.gov The development of specialized ligands and catalysts is crucial to facilitate the challenging reductive elimination step and prevent catalyst deactivation. acsgcipr.org This approach holds promise for the synthesis of complex aryl fluorides, potentially allowing for the late-stage fluorination of advanced intermediates. springernature.com
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.org The reaction proceeds through a negatively charged Meisenheimer complex, and its rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
For a naphthalene system, an SNAr reaction to introduce fluorine would require a precursor like 1-substituted-8-chloronaphthalene or 1-substituted-8-nitronaphthalene, where the chloro or nitro group acts as the leaving group. The key challenge is the activation of the naphthalene ring. Unlike highly activated systems like 2,4-dinitrochlorobenzene, the naphthalene core is less electrophilic. wikipedia.org Therefore, successful SNAr reactions on naphthalenes typically require strong activation by multiple EWGs and/or harsh reaction conditions. nih.gov Fluoride (B91410) is an effective nucleophile, but the leaving group must be on a sufficiently electron-deficient ring for the reaction to be viable. masterorganicchemistry.com
The Balz-Schiemann reaction is a traditional and reliable method for introducing fluorine into an aromatic ring. wikipedia.orgnih.gov The process involves the diazotization of a primary aromatic amine, such as a naphthalenamine, to form a diazonium salt. This salt is then precipitated with an acid like tetrafluoroboric acid (HBF₄) to form an aryldiazonium tetrafluoroborate (B81430). patsnap.comgoogle.com Subsequent thermal or photochemical decomposition of this isolated salt yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgorganic-chemistry.org
This method has been widely applied to the synthesis of fluoronaphthalenes. patsnap.comchemicalbook.comgoogle.com For instance, 1-fluoronaphthalene is commonly prepared from 1-naphthylamine (B1663977) via this route. patsnap.comchemicalbook.com
Reaction Scheme: Balz-Schiemann Reaction for 1-Fluoronaphthalene
Diazotization: 1-Naphthylamine + NaNO₂ + HCl → Naphthalene-1-diazonium chloride
Anion Exchange: Naphthalene-1-diazonium chloride + HBF₄ → Naphthalene-1-diazonium tetrafluoroborate
Decomposition: Naphthalene-1-diazonium tetrafluoroborate + Heat → 1-Fluoronaphthalene + N₂ + BF₃
Variations of this reaction have been developed to improve safety and yield. These include using hexafluorophosphoric acid (HPF₆) instead of HBF₄, or performing the decomposition in ionic liquids to control the exothermicity and simplify product isolation. wikipedia.orgresearchgate.net A significant challenge with the Balz-Schiemann reaction on a larger scale can be the energetic nature of the diazonium salt decomposition. researchgate.netscientificupdate.com
A practical and convergent synthesis of 8-fluoronaphthalen-1-ylamine, a direct precursor for the target molecule, was achieved by treating 1H-naphtho[1,8-de] oup.comchemicalbook.comtriazine with hydrogen fluoride-pyridine. researchgate.netresearchgate.net This method circumvents the isolation of potentially unstable diazonium salts and provides a milder, more scalable alternative to the classical Balz-Schiemann reaction for this specific substitution pattern. researchgate.net
Table 2: Balz-Schiemann Reaction Data
| Starting Amine | Reagents | Key Intermediate | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 1-Naphthylamine | 1. NaNO₂, HCl2. HBF₄ | Naphthalene-1-diazonium tetrafluoroborate | Thermal Decomposition (85-90 °C) | 1-Fluoronaphthalene | 99.8% purity | chemicalbook.com |
Introduction of the Methanol (B129727) Moiety
Reduction of Carbonyl Precursors to Aryl Methanols
A common and reliable method for the synthesis of aryl methanols is the reduction of corresponding carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives.
For the synthesis of this compound, a plausible precursor would be 8-fluoronaphthalene-1-carbaldehyde or 8-fluoronaphthalene-1-carboxylic acid. The reduction of these precursors can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols. aosc.innih.gov Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. aosc.in
Table 1: Common Reducing Agents for Carbonyl to Alcohol Transformation
| Reducing Agent | Carbonyl Precursor(s) | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Anhydrous ether or THF, followed by aqueous workup acs.org |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Protic solvents like methanol or ethanol (B145695) aosc.in |
The chemoselectivity of these reagents is a crucial consideration, especially when other reducible functional groups are present in the molecule.
Direct Hydroxymethylation of Aryl Systems
Direct hydroxymethylation involves the introduction of a -CH₂OH group onto an aromatic ring in a single step. While conceptually straightforward, achieving regioselectivity on a substituted naphthalene system can be challenging. For 1-fluoronaphthalene, electrophilic substitution reactions would need to be directed to the C1 position, which is sterically hindered by the peri-positioned fluorine atom. Reactions such as chloromethylation followed by hydrolysis could be explored, though they often suffer from the use of hazardous reagents.
Organometallic Approaches to C-C Bond Formation at C1 of Naphthalene
Organometallic chemistry provides a powerful toolkit for the formation of carbon-carbon bonds. A viable strategy for the synthesis of this compound involves the generation of an organometallic nucleophile at the C1 position of the 8-fluoronaphthalene system, followed by its reaction with an electrophilic source of the hydroxymethyl group, typically formaldehyde (B43269).
A potential starting material for this approach is 1-bromo-8-fluoronaphthalene. This compound could be converted into the corresponding Grignard reagent (8-fluoro-1-naphthylmagnesium bromide) or an organolithium species. The subsequent reaction of this organometallic intermediate with formaldehyde would yield this compound after an aqueous workup. The formation of Grignard reagents from aryl bromides is a well-established process. rsc.org While the formation of a Grignard reagent from 1-fluoronaphthalene has been achieved mechanochemically, the yields for subsequent reactions were low. wikipedia.org
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters that are typically optimized include:
Temperature: Many reactions are highly sensitive to temperature, affecting reaction rates and the formation of byproducts.
Solvent: The choice of solvent can significantly influence the solubility of reagents, reaction rates, and even the course of a reaction.
Catalyst: For catalytic reactions, the selection of the catalyst and its loading are critical for achieving high conversion and selectivity.
Stoichiometry of Reagents: The molar ratio of reactants can impact yield and byproduct formation.
Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product yield and minimize degradation.
For the synthesis of this compound, optimization would be crucial for each of the potential steps, such as the reduction of a carbonyl precursor or the formation and reaction of an organometallic intermediate. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and the consumption of reagents and energy. nih.govresearchgate.net
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.combeilstein-journals.orgorganic-chemistry.org In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have a higher atom economy than linear syntheses.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. organic-chemistry.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often leads to more efficient reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring starting materials derived from renewable sources is a key goal of green chemistry.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in this compound is the site for a variety of classical alcohol transformations. These include esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water formed during the reaction. masterorganicchemistry.com
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Table 1: Esterification and Etherification Reactions
| Reaction Type | Reactants | Reagents | Product |
|---|---|---|---|
| Esterification | This compound + Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | (8-Fluoronaphthalen-1-yl)methyl ester |
| Etherification | This compound + Alkyl Halide | Strong Base (e.g., NaH) | 1-(Alkoxymethyl)-8-fluoronaphthalene |
As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.org
The selective oxidation to 8-fluoro-1-naphthaldehyde (B3045725) can be accomplished using milder reagents that prevent over-oxidation. libretexts.org Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation, effectively stopping the oxidation at the aldehyde stage. libretexts.orgyoutube.com Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder reaction conditions. libretexts.org
For the conversion to 8-fluoro-1-naphthoic acid, stronger oxidizing agents are required. libretexts.orgmasterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated from potassium dichromate (K₂Cr₂O₇) and sulfuric acid, will oxidize the primary alcohol all the way to the carboxylic acid. youtube.comlibretexts.orgorganic-chemistry.org This type of reaction is often performed under reflux to ensure the complete conversion of any intermediate aldehyde. libretexts.org
Table 2: Oxidation Reactions
| Desired Product | Reagent | Reaction Conditions |
|---|---|---|
| 8-Fluoro-1-naphthaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) |
| 8-Fluoro-1-naphthoic acid | Potassium permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | Heat, often under reflux |
The direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. csbsju.edu Therefore, the hydroxyl group must first be converted into a better leaving group. csbsju.eduntu.ac.uk
One common strategy is to perform the reaction under acidic conditions, where the alcohol is protonated to form an oxonium ion. libretexts.org The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.org The subsequent attack by a nucleophile (e.g., a halide ion) results in the substitution product. libretexts.org
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. csbsju.eduntu.ac.uk These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. csbsju.edu
Table 3: Nucleophilic Substitution Strategies
| Activation Method | Reagents | Intermediate | Leaving Group |
|---|---|---|---|
| Acid Catalysis | Strong Acid (e.g., HBr) | Oxonium ion | Water (H₂O) |
| Sulfonate Ester Formation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine | Tosylate or Mesylate ester | Tosylate (TsO⁻) or Mesylate (MsO⁻) |
Reactions Involving the Fluorine Substituent at Position 8
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. researchgate.net However, under specific conditions, the C-F bond in this compound can be activated and functionalized.
The cleavage and functionalization of C-F bonds is a significant challenge in synthetic chemistry but represents a growing area of research. nih.govbaranlab.org Methods for activating the inert C(sp²)-F bond often involve transition metals or strong Lewis acids. researchgate.netqub.ac.uk
Transition-metal-catalyzed reactions, particularly with palladium, have been developed for C-F bond activation. nih.gov These processes can involve the oxidative addition of the C-F bond to a low-valent metal center. qub.ac.uk Another approach is the use of photocatalysis, where an organic photoredox catalyst can reduce the C-F bond to generate a carbon-centered radical, which can then be trapped for further reactions. nih.gov The development of methods for the defluorinative functionalization of organofluorines is an active field, aiming to use the C-F bond as a synthetic handle. nih.govresearchgate.net While specific examples for this compound are not extensively documented, these emerging strategies represent potential pathways for its transformation.
The placement of the fluorine atom at the 8-position has a profound influence on the reactivity of the molecule due to both steric and electronic effects. The 1- and 8-positions on the naphthalene ring are known as peri-positions and are in close spatial proximity. st-andrews.ac.uk
This proximity between the 8-fluoro and 1-hydroxymethyl groups can lead to steric strain, which may increase the reactivity of the molecule by distorting the planarity of the naphthalene ring system. nih.gov This non-electronic activation can make the molecule more susceptible to reactions that relieve this strain. nih.gov
Electronically, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent ortho-position (C7). For instance, in palladium-catalyzed C-H activation reactions, a fluorine substituent can act as a directing group, facilitating the functionalization of the ortho C-H bond. nih.gov This effect could potentially be exploited for the selective functionalization of the C7 position in this compound. The fluorine atom's electron-withdrawing nature also impacts the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring
Aromatic substitution reactions on this compound are complex, with the outcome dictated by the directing effects of the existing substituents and the inherent reactivity of the naphthalene system. Naphthalene is generally more reactive towards electrophiles than benzene (B151609), and substitution preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). wordpress.comlibretexts.org This preference is due to the formation of a more stable carbocation intermediate (arenium ion) that retains a complete benzene ring in some of its resonance structures. wordpress.comlibretexts.org
Electrophilic Aromatic Substitution (EAS)
In the case of this compound, the C1 and C8 positions are already occupied. The reaction's regioselectivity is therefore a contest between the electronic directing effects of the fluorine and methanol groups and the significant steric hindrance they impose.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it to activate the ring for nucleophilic attack. wikipedia.orglibretexts.org In this compound, the fluorine atom can act as a leaving group. However, the naphthalene ring is not strongly activated by other electron-withdrawing groups, suggesting that SNAr reactions would likely require harsh conditions. The reaction would involve the displacement of the fluoride ion by a nucleophile.
The regiochemical outcome of electrophilic substitution is determined by the combined influence of the two substituents on the stability of the arenium ion intermediate.
Methanol (-CH₂OH) at C1: The hydroxymethyl group is generally considered a weakly deactivating, ortho-, para-directing group. It deactivates the ring slightly through a weak inductive effect but directs substitution to the ortho (C2) and para (C4) positions.
Peri-Interaction: The most significant factor governing regioselectivity in this molecule is the steric repulsion between the substituents at the C1 and C8 positions. researchgate.netacs.org This peri-interaction creates a sterically crowded environment that severely hinders any electrophilic attack at the adjacent C2 and C7 positions. This steric blockade is often the dominant factor, overriding the electronic directing effects that would otherwise favor these positions. acs.org
Considering these factors, electrophilic attack is most probable at positions C4 and C5, which are para to the existing substituents and are not sterically hindered by the peri-interaction.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position of Attack | Influence of -CH₂OH (at C1) | Influence of -F (at C8) | Steric Influence (peri-Interaction) | Predicted Outcome |
| C2 | Ortho (Activating) | Highly Hindered | Unlikely | |
| C3 | Meta (Deactivating) | Less Hindered | Unlikely | |
| C4 | Para (Activating) | Unhindered | Likely Product | |
| C5 | Para (Activating) | Unhindered | Likely Product | |
| C6 | Meta (Deactivating) | Less Hindered | Unlikely | |
| C7 | Ortho (Activating) | Highly Hindered | Unlikely |
Photochemical and Thermal Transformations
Specific experimental studies on the photochemical and thermal transformations of this compound are not extensively documented. However, predictions can be made based on the behavior of related compounds.
Photochemical Transformations
Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. slideshare.netslideshare.net For this compound, irradiation with UV light could potentially lead to several reactions. The naphthalene ring system is known to participate in photocycloadditions and other photoreactions. The hydroxymethyl group could be susceptible to photo-oxidation, potentially forming the corresponding aldehyde (8-fluoronaphthalene-1-carbaldehyde) or carboxylic acid (8-fluoronaphthalene-1-carboxylic acid). The C-F bond is generally strong, but photolytic cleavage could occur under certain conditions.
Thermal Transformations
The thermal stability of this compound is expected to be robust under moderate conditions. Naphthalene itself is a flammable solid that undergoes thermal decomposition at high temperatures. rsc.orgtrackon.in Studies on the pyrolysis of naphthalene show that it decomposes into smaller gaseous products like hydrogen, methane, and ethylene. rsc.org It is anticipated that this compound would exhibit similar behavior, with decomposition and fragmentation occurring at elevated temperatures (typically above several hundred degrees Celsius), leading to the breakdown of the aromatic structure. mdpi.com
Reaction Mechanisms and Kinetic Studies
While specific kinetic data for reactions involving this compound are not available in the surveyed literature, the mechanisms of its primary transformations can be described based on well-established principles.
Mechanism of Electrophilic Aromatic Substitution (EAS)
The mechanism for EAS proceeds via a two-step addition-elimination pathway. numberanalytics.com
Formation of the Arenium Ion: An electrophile (E⁺) attacks the electron-rich naphthalene ring, breaking one of the double bonds and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wordpress.com The stability of this intermediate is key; attack at the α-position (e.g., C4) is favored because the positive charge can be delocalized over more atoms while preserving a complete benzene ring in one of the resonance structures. libretexts.org The electron-donating resonance effects of the -F and -CH₂OH groups further stabilize the arenium ion when the attack is at the para position.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the naphthalene ring and yielding the final substituted product.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
A hypothetical SNAr reaction, where a nucleophile (Nu⁻) displaces the fluoride at C8, would likely follow a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine atom. libretexts.org This is generally the rate-determining step. masterorganicchemistry.com The attack temporarily breaks the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
Loss of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride ion (F⁻), to give the final product.
Kinetic studies would be required to determine the specific reaction rates and activation energies for these processes, which would be highly dependent on the reagents and conditions used.
Theoretical and Computational Studies of 8 Fluoronaphthalen 1 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is a method of choice for calculating the geometric and electronic properties of substituted aromatic compounds like (8-Fluoronaphthalen-1-yl)methanol. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. For naphthalene (B1677914) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), have been shown to provide reliable results that align well with experimental findings. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. samipubco.com
For this compound, the naphthalene core constitutes the primary aromatic system. Substituents significantly influence the energies of the frontier orbitals. The fluorine atom at the C8 position, being highly electronegative, tends to lower the energy of both the HOMO and LUMO. The hydroxymethyl (-CH2OH) group at the C1 position, particularly the oxygen atom, can act as a weak electron-donating group through resonance, which would raise the HOMO energy level. rsc.org The interplay of these substituent effects determines the final HOMO-LUMO gap. Computational studies on substituted naphthalenes show that electron-donating groups generally elevate the HOMO level, while electron-withdrawing groups lower the LUMO level, both leading to a reduction in the HOMO-LUMO gap compared to the unsubstituted parent molecule. rsc.org
Table 1: Representative Frontier Orbital Energies for this compound Note: The following data is illustrative, based on typical DFT calculation results for substituted naphthalenes.
| Orbital | Energy (eV) | Description |
| LUMO | -0.75 | Primarily located on the naphthalene ring system, representing the electron-accepting region. |
| HOMO | -5.95 | Delocalized across the π-system of the naphthalene core, with some contribution from the substituents. |
| HOMO-LUMO Gap | 5.20 | Indicates high kinetic stability and low reactivity. |
Electrostatic Potential Surface Mapping
Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution within a molecule. 50webs.comproteopedia.org It projects the electrostatic potential onto the electron density surface, providing a color-coded map where different colors represent varying charge potentials. Typically, red indicates regions of negative potential (electron-rich), such as those around electronegative atoms with lone pairs, while blue signifies regions of positive potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers. 50webs.comresearchgate.net
For this compound, an ESP map would reveal distinct features:
Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atom of the hydroxymethyl group due to its lone pairs of electrons. A region of significant negative potential would also be located around the fluorine atom, reflecting its high electronegativity. 50webs.com
Positive Potential (Blue): A region of strong positive potential would be located on the hydrogen atom of the hydroxyl group (-OH), making it a potential hydrogen bond donor. The hydrogen atoms on the naphthalene ring would exhibit moderately positive potential.
Naphthalene Ring: The π-electron cloud of the naphthalene ring system would show a region of intermediate, slightly negative potential, characteristic of aromatic systems. researchgate.net
This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvent interactions, and for predicting the sites of electrophilic and nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an invaluable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Analyzing the structure and energy of the transition state provides critical insights into the reaction's kinetics and mechanism.
Mechanistic Insights into Fluorination and Methanol (B129727) Transformations
Fluorination: The introduction of a fluorine atom onto an aromatic ring, such as naphthalene, can be studied computationally to understand its regioselectivity and mechanism. For electrophilic fluorination using reagents like N-fluorobis(phenylsulfonyl)amine, theoretical calculations can model the formation of intermediate complexes (e.g., π-complexes) and the subsequent fluorine transfer. researchgate.net The calculations can help determine whether the mechanism is a direct SN2-type attack or proceeds through a single-electron transfer (SET) pathway by comparing the activation energies of the respective transition states. researchgate.net For this compound, modeling could explore how the existing substituents direct further fluorination.
Methanol Transformations: The hydroxymethyl group on this compound is a site for various chemical transformations. For instance, its oxidation to an aldehyde or carboxylic acid, or its conversion to other functional groups, can be modeled. Computational studies can map the reaction pathways for these transformations, identifying key intermediates and transition states. In processes like the methylation of naphthalene using methanol over zeolite catalysts, computational models help to understand the interaction of the methanol molecule with the catalyst surface and the subsequent reaction steps. researchgate.net Similar principles can be applied to model reactions involving the methanol group of the target molecule, providing a detailed, step-by-step understanding of the reaction mechanism.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are developed by calculating a set of molecular descriptors (e.g., topological, electronic, geometric) for a series of related compounds and then using statistical methods, like multiple linear regression, to find a quantitative relationship between these descriptors and an experimentally measured property. nih.gov
For a class of compounds like substituted naphthalenes, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. nih.gov To create a QSPR model for this compound, one would first need a dataset of related naphthalene derivatives with known property values. Descriptors for these molecules would be calculated, and a regression analysis would yield an equation. This equation could then be used to predict the property for this compound.
Table 2: Example of a Hypothetical QSPR Model for a Physicochemical Property Note: This table presents an illustrative QSPR model and is not based on specific experimental data for this compound.
| Property | QSPR Equation | R² |
| Boiling Point (°C) | BP = 120.5 + (25.3 * MW) - (15.8 * HBA) + (5.2 * Pol) | 0.95 |
Where MW is molecular weight, HBA is the number of hydrogen bond acceptors, and Pol is the molecular polarizability.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies. This is particularly useful for molecules with flexible parts.
For this compound, the naphthalene core is rigid, but the hydroxymethyl (-CH2OH) side chain possesses conformational flexibility due to rotation around the C1-C(H2OH) and C-O bonds. MD simulations can explore the conformational landscape of this side chain, identifying the most stable rotamers and the energy barriers between them. rsc.orgresearchgate.net The simulations would also show how intramolecular interactions, such as potential hydrogen bonding between the hydroxyl hydrogen and the peri-positioned fluorine atom, might influence the preferred conformation. Understanding this dynamic behavior is crucial as the molecule's conformation can significantly impact its biological activity and physical properties. rsc.org
Applications of 8 Fluoronaphthalen 1 Yl Methanol in Non Prohibited Chemical Fields
Role as a Synthetic Building Block and Scaffold in Complex Molecule Synthesis
(8-Fluoronaphthalen-1-yl)methanol serves as a crucial starting material, or building block, for creating more complex organic molecules. Organic building blocks are compounds used in the construction of larger molecular architectures. lifechemicals.com The presence of the reactive hydroxymethyl group (-CH₂OH) allows for its conversion into various other functional groups, while the 8-fluoro-1-naphthyl moiety provides a rigid, sterically defined scaffold.
This compound is particularly significant in the synthesis of peri-substituted naphthalenes, where substituents at the 1 and 8 positions can interact with each other, leading to unique chemical and physical properties. nih.gov For instance, derivatives of this compound are key intermediates in medicinal chemistry research programs. A notable example is the synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine, a key intermediate for certain drug discovery programs, which can be prepared from precursors related to the title compound. researchgate.net The synthesis of such complex structures often relies on the selective functionalization of building blocks like this compound. researchgate.net
The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability and binding affinity, making fluorinated building blocks highly desirable in pharmaceutical and agrochemical research. lifechemicals.comresearchgate.net The strategic placement of the fluorine atom in this compound offers a route to novel fluorinated compounds with potentially enhanced performance characteristics.
Potential in Materials Science Research
The unique electronic and structural features of this compound make it a compound of interest for the development of advanced materials.
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and specific electrical characteristics. mdpi.com These properties are attributed to the strong carbon-fluorine bond and the high electronegativity of fluorine. mdpi.com this compound can serve as a monomer or a precursor to monomers for creating novel fluorinated polymers. By converting the methanol (B129727) group into a polymerizable functional group, such as an acrylate, new polymers incorporating the fluoronaphthalene unit can be synthesized. researchgate.net
The resulting polymers could exhibit desirable optical and electronic properties suitable for applications in organic electronics. bldpharm.com The naphthalene (B1677914) core is a well-known chromophore, and the introduction of fluorine can modulate the electronic energy levels of the material. This makes derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs) or other organic electronic devices. bldpharm.com Research has shown that fluorinated naphthyl-based acrylates can be polymerized to form materials with high glass transition temperatures, indicating good thermal stability. researchgate.net
The optical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. The naphthalene system in this compound is inherently UV-active. The absorption of UV-visible light by such molecules corresponds to the promotion of electrons from lower to higher energy orbitals (π-π* transitions). researchgate.net
The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the aromatic core. biointerfaceresearch.com In methanol, the UV absorption spectrum of naphthalene-containing compounds typically shows distinct bands. researchgate.netrsc.org While specific high-resolution spectral data for this compound is not widely published in literature, theoretical and experimental studies on similar naphthalene derivatives show characteristic absorption patterns. researchgate.netrsc.org For example, studies on related aminonaphthol compounds in methanol show complex spectra with multiple absorption bands corresponding to different electronic transitions. rsc.org The fluorine substituent in the 8-position is expected to cause shifts in the absorption maxima compared to unsubstituted naphthalenemethanol due to its electronic effects.
| Property | Observation | Relevance |
|---|---|---|
| UV-Vis Absorption | Naphthalene derivatives exhibit characteristic absorption spectra in solvents like methanol, typically showing multiple bands. researchgate.netresearchgate.netrsc.org | The fluorine and methanol substituents on the naphthalene core of this compound will influence the precise wavelengths of maximum absorption (λmax), which is critical for photophysical applications. |
| Fluorine Substitution Effect | Fluorine atoms can alter the electronic energy levels of organic molecules, affecting their optical and electronic properties. mdpi.com | The fluorine atom in the 8-position can modify the UV absorption and fluorescence properties compared to non-fluorinated analogues, potentially enhancing performance in optical materials. |
Catalysis and Ligand Design Studies
The rigid structure of the naphthalene backbone makes it an excellent scaffold for designing ligands for metal-based catalysts.
In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The 1,8-disubstituted naphthalene framework can provide a well-defined chiral environment around a metal center.
This compound can be used as a starting point for the synthesis of more complex chiral ligands. The hydroxymethyl group can be transformed into a coordinating group, such as a phosphine, or used as a handle to attach the naphthalene scaffold to a larger ligand framework. The fluorine atom can influence the catalytic activity and selectivity through both steric and electronic effects. While direct applications of this compound in published, well-established catalytic systems are not prominent, its potential is inferred from the extensive use of similar chiral alcohols and naphthalene-based scaffolds in ligand synthesis. bldpharm.com
In some reactions, an alcohol like this compound could potentially act as a promoter or an additive. Alcohols can, for example, serve as proton sources or influence the aggregation state of reagents in a reaction mixture. Methanol itself is widely used as a C1 building block in various organic transformations, often in the presence of a transition-metal catalyst. springernature.com While this compound is more complex, its alcohol functionality allows it to participate in similar chemical principles, such as acting as a nucleophile or a hydrogen-bond donor, which can influence reaction rates and pathways.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of specifically substituted naphthalenes remains a challenge in organic chemistry due to issues with regioselectivity. kiku.dk While classical methods for producing fluoronaphthalenes, such as the Balz-Schiemann reaction involving diazotization of a naphthylamine followed by thermal decomposition, are established, future research should focus on more efficient, sustainable, and versatile strategies. guidechem.comchemicalbook.comgoogle.com
Key research objectives should include:
Late-Stage C-H Functionalization: Developing catalytic methods for the direct C-H fluorination and hydroxymethylation of the naphthalene (B1677914) core would represent a significant advance. Research into palladium-catalyzed C-H activation, for instance, has shown promise for the functionalization of naphthalene derivatives at the C8 position. researchgate.net Exploring this for the introduction of the fluorine atom or the methanol (B129727) group onto a pre-existing naphthalene scaffold could provide a more atom-economical route.
Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic pathways. This includes exploring hydrothermal synthesis, which has been successfully used for producing naphthalene bisimides in water, eliminating the need for harsh organic solvents and catalysts. rsc.org Adapting such methods for smaller functionalized naphthalenes like (8-Fluoronaphthalen-1-yl)methanol could drastically reduce the environmental impact of its production. rsc.org
Flow Chemistry Synthesis: Continuous flow reactors could offer enhanced control over reaction parameters (temperature, pressure, reaction time) for hazardous or fast reactions, such as those involving diazotization or fluorination, leading to higher yields and improved safety.
Skeletal Editing: An emerging strategy involves the transmutation of atoms within an aromatic skeleton. For example, methods to convert isoquinolines into naphthalenes by swapping a nitrogen atom for a carbon atom represent a novel way to access substituted naphthalenes. nih.gov Investigating if a precursor containing the desired substituent pattern could be accessed via this route would be a highly innovative approach.
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Catalysts |
| Late-Stage C-H Activation | High atom economy, access to novel derivatives. | Palladium catalysts, directing groups. researchgate.netnih.gov |
| Hydrothermal Synthesis | Environmentally benign (uses water as solvent), no catalyst needed. rsc.org | Naphthalene anhydrides and amines. rsc.org |
| Direct Fluorination | Potentially fewer steps than classical methods. | Selectfluor. wikipedia.org |
| Skeletal Editing | Novel disconnection approach, precise atom substitution. nih.gov | Substituted isoquinolines, Wittig reagents. nih.gov |
Exploration of Underutilized Reactivity Modes
The unique peri-positioning of the fluorine and methanol groups in this compound dictates its reactivity, governed by the "peri-effect"—the non-bonding interaction between substituents at the 1 and 8 positions. kiku.dk This can lead to distortion of the naphthalene ring and influence the reactivity of both the aromatic system and the functional groups. nih.gov
Future explorations of its reactivity could focus on:
Intramolecular Interactions and Cyclization: The proximity of the nucleophilic hydroxyl group and the C-F bond could facilitate intramolecular cyclization reactions under specific conditions (e.g., base-mediated), potentially leading to novel oxygen-containing heterocyclic systems fused to the naphthalene core.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions. researchgate.net Mechanistic studies could determine whether these substitutions proceed via a classical two-step Meisenheimer complex or a concerted mechanism. springernature.comsemanticscholar.org The influence of the adjacent methanol group on the reaction rate and regioselectivity would be a key area of investigation. The general reactivity order in SNAr is F > Cl > Br > I, making the fluoro-substituent particularly reactive. masterorganicchemistry.com
C-F Bond Activation: Moving beyond SNAr, research into transition-metal-mediated C-F bond activation could unlock new functionalization pathways, allowing the fluorine to be replaced with a wide range of other groups. nih.gov
Oxidation and Derivatization of the Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid (8-fluoronaphthalene-1-carbaldehyde or 8-fluoronaphthalene-1-carboxylic acid), creating a new set of derivatives with different electronic properties and further synthetic utility. These derivatives could serve as building blocks for more complex molecules.
Advanced Material Science Applications
Fluorinated polycyclic aromatic hydrocarbons (PAHs) are of significant interest in materials science, particularly for organic electronics. oup.comresearchgate.netrsc.org The introduction of fluorine can profoundly alter the electronic properties, stability, and solid-state packing of organic semiconductors. rsc.org
Potential applications for this compound and its derivatives include:
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are widely used as building blocks for blue-emitting materials in OLEDs. mdpi.comnih.gov Fluorination is a known strategy to lower both the HOMO and LUMO energy levels, which can improve electron injection and enhance resistance to oxidative degradation. rsc.org Derivatives of this compound could be investigated as emitters, hosts, or charge-transport materials. Recent work on naphthalene-based emitters has shown promise for achieving high efficiency and color purity. nih.govchemrxiv.org
Organic Field-Effect Transistors (OFETs): The planarity and intermolecular interactions of PAHs are crucial for charge transport in OFETs. rsc.org The introduction of fluorine can promote favorable π-stacking arrangements through C-H···F interactions, potentially enhancing charge carrier mobility. rsc.org Core-fluorinated naphthalene diimides, for example, have been successfully used in n-type OFETs. researchgate.netnih.govresearchgate.net
Organic Solar Cells (OSCs): PAHs with tailored band gaps are being explored as semiconducting materials in OSCs. researchgate.net The electronic tuning provided by the fluorine and derivatized methanol groups could be used to design new donor or acceptor materials.
Fluoropolymers: The molecule could serve as a monomer for the synthesis of novel fluoropolymers. Such polymers might exhibit unique properties like high thermal stability, chemical resistance, and specific optical characteristics. ontosight.ai
| Application Area | Role of Fluorine | Potential Derivative |
| OLEDs | Lowers HOMO/LUMO, improves stability. rsc.org | Emitters, charge-transport layers. researchgate.netrsc.org |
| OFETs | Enhances π-stacking, improves air stability. nih.gov | n-type or ambipolar semiconductors. researchgate.net |
| OSCs | Tunes electronic band gap. researchgate.net | Donor or acceptor materials. |
| Fluoropolymers | Imparts thermal/chemical resistance. ontosight.ai | Monomer unit. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, several areas warrant deeper mechanistic investigation.
Peri-Effect on Reactivity: A systematic study combining experimental kinetics and computational modeling could quantify the impact of the 1,8-substitution on bond lengths, bond angles, and the planarity of the naphthalene ring. This distortion can activate the aromatic system in non-electronic ways, influencing its susceptibility to reactions like hydrogenation or nitration. nih.gov
Concerted vs. Stepwise SNAr: As mentioned, a key question in modern physical organic chemistry is whether SNAr reactions are stepwise or concerted. springernature.comsemanticscholar.org Kinetic isotope effect studies on the reaction of this compound with various nucleophiles could provide definitive evidence for the operative mechanism in this specific system.
Photochemical Reactivity: Naphthalene derivatives can exhibit interesting photochemical properties. Investigating the excited-state behavior of this compound could reveal pathways for photo-induced reactions, such as dehydrogenation or cyclization, similar to those observed for naphthalene imides. rsc.org
Computational Predictions for New Derivatives and Their Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of yet-to-be-synthesized molecules and guiding experimental work. researchgate.nettandfonline.com
Future computational studies could focus on:
Mapping Electronic Properties: DFT calculations can be used to create a library of virtual derivatives of this compound (e.g., with the methanol group oxidized, or with additional substituents on the ring). For each derivative, properties like the HOMO-LUMO gap, electron affinity, ionization potential, and reorganization energy can be calculated to predict their suitability for specific electronic applications. tandfonline.comresearchgate.net
Simulating Spectroscopic Data: Computational methods can simulate UV-vis, NMR, and magnetic circular dichroism spectra, which can aid in the characterization of newly synthesized compounds and provide insight into their electronic structure. acs.org
Modeling Intermolecular Interactions: Hirshfeld surface analysis and related techniques can be used to predict how derivatives of this compound will pack in the solid state. tandfonline.com This is critical for designing materials with high charge mobility for OFET applications.
Reaction Pathway Analysis: DFT can be used to calculate the transition state energies for potential reactions, such as intramolecular cyclizations or SNAr processes, helping to predict which reaction pathways are most feasible. researchgate.netchemrevlett.com
| Computational Method | Predicted Property | Application |
| DFT (e.g., B3LYP, M06-2X) | HOMO/LUMO energies, ionization potential. tandfonline.comresearchgate.net | Screening for OLED/OFET materials. |
| TD-DFT / CC2 | UV-vis and other spectra. acs.org | Aid in characterization, understand electronic transitions. |
| Hirshfeld Surface Analysis | Crystal packing, intermolecular interactions. tandfonline.com | Design of high-mobility semiconductors. |
| Transition State Search | Reaction energy barriers (ΔE‡). chemrevlett.com | Predicting reaction feasibility and mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
